molecular formula C17H17ClN2O3 B2885049 methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate CAS No. 1280815-19-1

methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate

Cat. No.: B2885049
CAS No.: 1280815-19-1
M. Wt: 332.78
InChI Key: FBJZGLVYPVFZHO-UHFFFAOYSA-N
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Description

Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate is a complex organic compound that features a benzyl group, a chloropyridine moiety, and a formamido group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The chloropyridine can be synthesized through a halogenation reaction of pyridine. The next step involves the formation of the formamido group, which can be achieved by reacting the chloropyridine with formamide under suitable conditions. Finally, the benzyl group is introduced through a nucleophilic substitution reaction, and the esterification of the resulting compound with methanol yields the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as its ability to inhibit specific biological pathways or its use as a drug precursor.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate would depend on its specific interactions with biological targets. For example, it may bind to enzymes or receptors, altering their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies, which could include techniques such as molecular docking, enzyme assays, and cell-based assays.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[N-benzyl-1-(2-fluoropyridin-4-yl)formamido]propanoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 3-[N-benzyl-1-(2-bromopyridin-4-yl)formamido]propanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-[N-benzyl-1-(2-iodopyridin-4-yl)formamido]propanoate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the chloropyridine moiety, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[benzyl-(2-chloropyridine-4-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-23-16(21)8-10-20(12-13-5-3-2-4-6-13)17(22)14-7-9-19-15(18)11-14/h2-7,9,11H,8,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJZGLVYPVFZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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